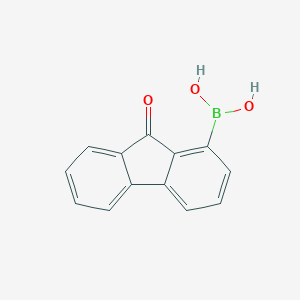

9-Fluorenone-1-boronic acid

Descripción general

Descripción

9-Fluorenone-1-boronic acid is an organic compound characterized by the presence of a boronic acid group attached to the fluorenone ring. This compound is known for its reactivity and is widely used in organic synthesis and material science due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid under mild conditions . This method is favored due to its high yield and functional group tolerance.

Industrial Production Methods: Industrial production of 9-fluorenone-1-boronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method enables the synthesis of various compounds with high throughput and efficiency .

Análisis De Reacciones Químicas

Key Reactions and Mechanisms

9-Fluorenone-1-boronic acid participates in several important reactions:

-

Suzuki-Miyaura Coupling : This reaction is crucial for synthesizing complex organic molecules with specific functionalities. The reaction typically involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The presence of the boronic acid group in this compound enhances its reactivity and application in these coupling reactions.

-

Cyclization Reactions : The compound can undergo cyclization reactions that yield various substituted fluorenones. For instance, reactions involving amines and other substrates have been shown to produce fluorenones with varying yields depending on substituent effects and reaction conditions .

Reaction Conditions and Yields

The yields of reactions involving this compound can vary significantly based on the reaction conditions employed. For example:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (e.g., K₂CO₃) | Good |

| Metal-Free Reductive Coupling | N-tosylhydrazones, arylboronic acids | Good |

| Cyclization with amines | Varies (alkaline conditions) | 20%-59% |

In one study, varying the reaction conditions led to yields ranging from 6% to over 57% for different regioisomers formed during cyclization .

Material Science

This compound has garnered attention for its applications in materials science, particularly in organic light-emitting diodes (OLEDs), thin-film transistors, and photovoltaic cells due to its physical properties that facilitate charge transport and light emission.

Sensor Development

The compound is also utilized in developing sensors for recognizing carbohydrates and other substances due to its boronic acid functionality, which can selectively interact with diols and sugars.

Aplicaciones Científicas De Investigación

Organic Synthesis

9-Fluorenone-1-boronic acid serves as a crucial building block in the synthesis of complex organic compounds:

- Synthesis of 9-Biarylfluorenes: These compounds are utilized in organic light-emitting diodes (OLEDs), thin-film transistors, and photovoltaic cells due to their favorable electronic properties.

| Compound Type | Application Area | Key Properties |

|---|---|---|

| 9-Biarylfluorenes | OLEDs, photovoltaic cells | High luminescence, good charge transport |

| Fluorescent Sensors | Biomolecule detection | Selective binding to diols |

Biological Applications

The compound is investigated for its potential in biomedical applications:

- Fluorescent Sensors: It forms reversible covalent bonds with diols (e.g., sugars), making it useful for developing sensors that detect glucose and other biomolecules .

- Cell Imaging: Studies have shown its utility in imaging applications, where it can selectively bind to specific cellular components .

Material Science

In materials science, this compound is employed in the development of advanced materials:

- Polymer Production: It acts as a catalyst in polymerization processes, contributing to the synthesis of high-performance materials used in electronics and coatings .

| Application Area | Material Type | Key Benefits |

|---|---|---|

| Electronics | Organic semiconductors | Enhanced electrical properties |

| Coatings | Protective films | Improved durability and performance |

Case Study 1: Development of Fluorescent Sensors

Research has demonstrated the effectiveness of this compound in creating fluorescent sensors for glucose detection. The sensor utilizes the compound's ability to form stable complexes with sugars, resulting in measurable fluorescence changes that correlate with glucose concentrations.

Case Study 2: Synthesis of OLED Materials

A recent study highlighted the synthesis of novel OLED materials using this compound as a precursor. The resulting biaryl compounds exhibited superior luminescent properties, making them suitable for use in next-generation display technologies.

Mecanismo De Acción

The mechanism of action of 9-fluorenone-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in molecular recognition and sensing applications. The boronic acid group interacts with molecular targets through the formation of cyclic boronic esters, which can lead to significant changes in fluorescence or other detectable signals.

Comparación Con Compuestos Similares

- Phenylboronic acid

- 4-Fluorophenylboronic acid

- 2-Naphthylboronic acid

- 3-Pyridylboronic acid

Comparison: 9-Fluorenone-1-boronic acid is unique due to its fluorenone moiety, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity .

Actividad Biológica

9-Fluorenone-1-boronic acid (CAS Number: 194470-10-5) is an organic compound characterized by a boronic acid group attached to a fluorenone structure. This compound has garnered attention for its unique chemical properties and potential applications in various fields, particularly in biological contexts. Its ability to interact with diols and polyols makes it a valuable tool in biochemical research, especially as a fluorescent sensor for carbohydrates.

- Molecular Formula : C₁₃H₉BO₃

- Molecular Weight : 224.02 g/mol

- Density : 1.39 g/cm³

- Boiling Point : 489.8ºC at 760 mmHg

- Flash Point : 250.1ºC

This compound primarily functions through the formation of reversible covalent bonds with diols, including sugars. This interaction is crucial for its application as a sensor, where it can detect the presence of monosaccharides by altering fluorescence properties upon binding.

Biochemical Pathways

The compound's mechanism involves:

- Binding Affinity : It selectively binds to diols, which are prevalent in biological molecules such as saccharides.

- Fluorescent Sensing : The formation of boronate esters with sugars leads to significant changes in fluorescence, allowing for quantitative detection in assays.

Fluorescent Sensors

This compound has been developed into fluorescent sensors capable of detecting carbohydrates. These sensors leverage the compound's ability to form stable complexes with diols, making them useful in biochemical assays and diagnostics.

| Sensor Type | Target Molecule | Detection Method |

|---|---|---|

| Fluorescent Sensor | Monosaccharides | Changes in fluorescence upon binding |

Case Studies

- Detection of Glucose : A study explored the use of this compound as a sensor for glucose detection. The compound demonstrated high selectivity and sensitivity, making it a promising candidate for glucose monitoring in diabetic patients.

- Interaction with Proteins : Research indicated that boronic acids, including this compound, could interact with Lewis bases in proteins, potentially influencing protein folding and aggregation processes relevant to amyloid diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with other boronic acids used in biological applications:

| Compound Name | Molecular Structure | Primary Biological Activity |

|---|---|---|

| This compound | Structure | Fluorescent sensor for carbohydrates |

| Vaborbactam | Structure | β-lactamase inhibitor |

| Boromycin | Structure | Antimicrobial activity against Gram-positive bacteria |

Future Directions

The ongoing research into boronic acids suggests that compounds like this compound may have broader applications in drug development and therapeutic interventions. Its role as a building block in organic synthesis also positions it well for future advancements in material science and nanotechnology.

Propiedades

IUPAC Name |

(9-oxofluoren-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKHBOOTOGTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400706 | |

| Record name | 9-Fluorenone-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194470-10-5 | |

| Record name | 9-Fluorenone-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.